What are the chemical properties of 1-Hexylpyrrole-2,5-dione?
What are the chemical properties of 1-Hexylpyrrole-2,5-dione?
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Hexylpyrrole-2,5-dione (N-Hexylmaleimide)
Introduction
N-substituted maleimides represent a cornerstone class of reagents in chemical biology, materials science, and pharmaceutical development. Their utility is anchored in the unique reactivity of the maleimide ring, a five-membered heterocycle featuring a highly electrophilic carbon-carbon double bond. This inherent reactivity allows for specific and efficient covalent bond formation with a variety of nucleophiles. Among this class, 1-Hexylpyrrole-2,5-dione, commonly known as N-Hexylmaleimide, is distinguished by the incorporation of a six-carbon alkyl chain. This hexyl group imparts significant lipophilicity to the molecule, modulating its solubility, membrane permeability, and interaction with hydrophobic domains in biological systems.
This guide provides a comprehensive technical overview of the chemical properties of 1-Hexylpyrrole-2,5-dione. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with practical, field-proven insights. We will explore its physicochemical characteristics, synthesis, and core reactivity, with a focus on the mechanistic details that govern its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of N-Hexylmaleimide for precise molecular engineering.
Molecular Identity and Physicochemical Properties
The foundational characteristics of a chemical reagent dictate its behavior in both storage and application. N-Hexylmaleimide's identity is defined by its specific molecular structure, which in turn governs its physical properties. While extensive experimental data for this specific derivative is not as prevalent as for its shorter-chain analog, N-Ethylmaleimide (NEM), we can infer its properties based on established chemical principles and comparative data.
The defining feature is the N-hexyl substituent, which significantly increases the molecule's nonpolar character compared to smaller analogs like N-Ethylmaleimide. This is expected to decrease its solubility in aqueous media and increase its affinity for organic solvents and hydrophobic environments.
Table 1: Physicochemical Properties of 1-Hexylpyrrole-2,5-dione and a Comparative Analog
| Property | 1-Hexylpyrrole-2,5-dione | N-Ethylmaleimide (for comparison) |
| IUPAC Name | 1-Hexyl-1H-pyrrole-2,5-dione | 1-Ethyl-1H-pyrrole-2,5-dione[1] |
| Synonyms | N-Hexylmaleimide | NEM[2] |
| CAS Number | 17450-29-2[3] | 128-53-0[1] |
| Molecular Formula | C₁₀H₁₅NO₂[4] | C₆H₇NO₂[1][5] |
| Molecular Weight | 181.23 g/mol [4] | 125.13 g/mol [5][6][7] |
| Appearance | Solid (Expected) | White to off-white crystalline solid[6][7] |
| Melting Point | Data not available | 43-46 °C[1][2][5] |
| Boiling Point | Data not available | 210 °C[1][2][5][8] |
| Solubility | Expected to be soluble in organic solvents like Chloroform, DMF, DMSO; low solubility in water. | Soluble in water and organic solvents.[2] Aqueous solutions are unstable due to hydrolysis.[2] |
Synthesis and Spectroscopic Characterization
The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically proceeding through a two-step, one-pot reaction.[9][10][11] This methodology ensures high yields and purity, making reagents like N-Hexylmaleimide readily accessible.
General Synthesis Pathway
The synthesis involves the reaction of maleic anhydride with a primary amine—in this case, hexylamine.
-
Acylation: The primary amine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding N-hexylmaleamic acid intermediate.
-
Dehydration/Cyclization: The intermediate maleamic acid is then cyclized via dehydration, typically by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[9][12] This step forms the stable five-membered imide ring.
Caption: General workflow for the synthesis of N-Hexylmaleimide.
Experimental Protocol: Synthesis of N-Hexylmaleimide
This protocol is a representative procedure adapted from established methods for synthesizing N-substituted maleimides.[12][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as acetic acid.
-
Amine Addition: Slowly add hexylamine (1.0 eq) to the solution. An exothermic reaction may occur.
-
Intermediate Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the N-hexylmaleamic acid intermediate.
-
Cyclization: Add sodium acetate (0.3 eq) and acetic anhydride (2.0-3.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to precipitate the product and neutralize excess acid.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Structural confirmation is typically achieved through standard spectroscopic methods.[14]
Table 2: Expected Spectroscopic Signatures for 1-Hexylpyrrole-2,5-dione
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Causality |
| ¹H NMR | Maleimide Protons (-CH=CH-) | δ ≈ 6.7-6.8 ppm (singlet) | The two alkene protons are chemically equivalent due to the molecule's symmetry, resulting in a characteristic singlet. |
| α-Methylene Protons (-N-CH₂-) | δ ≈ 3.4-3.5 ppm (triplet) | These protons are adjacent to the electron-withdrawing imide nitrogen, shifting them downfield. They are coupled to the adjacent methylene group. | |
| Alkyl Chain Protons (-(CH₂)₄-) | δ ≈ 1.2-1.6 ppm (multiplets) | These protons are in a typical aliphatic environment, appearing as overlapping multiplets. | |
| Terminal Methyl Protons (-CH₃) | δ ≈ 0.8-0.9 ppm (triplet) | This is a characteristic signal for a terminal methyl group in an alkyl chain. | |
| ¹³C NMR | Carbonyl Carbons (-C=O) | δ ≈ 170-172 ppm | The carbonyl carbons of the imide are highly deshielded. |
| Alkene Carbons (-CH=CH-) | δ ≈ 134-135 ppm | The sp² hybridized carbons of the double bond. | |
| Alkyl Chain Carbons | δ ≈ 22-32 ppm | Characteristic signals for sp³ hybridized carbons in the hexyl chain. | |
| FT-IR | Imide Carbonyl (C=O) Stretch | ν ≈ 1700-1770 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the two imide carbonyl groups. |
| Alkene (C=C) Stretch | ν ≈ 1600-1650 cm⁻¹ | Stretching of the carbon-carbon double bond within the ring. | |
| C-H Aliphatic Stretch | ν ≈ 2850-2960 cm⁻¹ | Stretching vibrations of the C-H bonds in the hexyl chain. |
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of N-Hexylmaleimide is dominated by the electrophilicity of its conjugated system. The electron-withdrawing nature of the two adjacent carbonyl groups renders the double bond highly susceptible to nucleophilic attack.
Michael Addition with Thiols
The most prominent reaction of maleimides is the Michael-type conjugate addition of thiols.[1][15][16] This reaction is central to its use in bioconjugation for modifying cysteine residues in proteins.[17]
-
Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on one of the sp² carbons of the maleimide double bond. This forms a stable enolate intermediate, which is subsequently protonated to yield a stable, irreversible thioether bond.
-
pH Specificity: This reaction exhibits high specificity for sulfhydryl groups within a pH range of 6.5-7.5.[1][17][18]
-
Causality: Below this range (pH < 6.5), the thiol exists predominantly in its protonated form (RSH), which is a poor nucleophile, slowing the reaction. Above this range (pH > 7.5), primary amines (like the ε-amino group of lysine) become deprotonated and sufficiently nucleophilic to compete in the reaction.[1][18] Furthermore, at alkaline pH, the maleimide ring itself is susceptible to hydrolysis, which deactivates it.[18] This pH-dependent "sweet spot" is the key to achieving selective cysteine modification in complex biological mixtures.
-
Caption: Reaction of N-Hexylmaleimide with a thiol via Michael addition.
Note: The DOT script above is a template. Actual image rendering requires image files for structures or more complex node definitions.
Diels-Alder Cycloaddition
The electron-deficient double bond of the maleimide ring also functions as an excellent dienophile in [4+2] Diels-Alder cycloaddition reactions.[10][16] It can react with conjugated dienes to form stable six-membered ring adducts. This reactivity is valuable in polymer chemistry and for creating complex molecular architectures.
Hydrolytic Stability
While the maleimide ring is stable under typical storage conditions (refrigerated, dry), it is susceptible to hydrolysis, especially at pH values above 7.5.[18] The resulting maleamic acid derivative is no longer reactive towards thiols. The thioether adduct formed after reaction with a thiol can also undergo ring-opening hydrolysis, which may be a consideration in long-term in vivo applications.[9]
Applications in Research and Drug Development
The predictable and specific reactivity of N-Hexylmaleimide makes it a versatile tool for scientists. The hexyl group can enhance interactions with lipid bilayers or hydrophobic pockets in proteins.
-
Bioconjugation and Protein Labeling: Its primary use is to covalently attach probes—such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains—to proteins and peptides at specific cysteine residues.[16]
-
Enzyme Inhibition: As an alkylating agent, it acts as an irreversible inhibitor of enzymes that rely on a catalytic sulfhydryl group in their active site, such as cysteine peptidases and certain dehydrogenases.[1][19][20] This makes it a valuable tool for studying enzyme mechanisms and function.[2][6][21]
-
Drug Development: In the field of antibody-drug conjugates (ADCs), maleimide chemistry is frequently used to link potent cytotoxic drugs to monoclonal antibodies via cysteine residues on the antibody, creating targeted therapeutic agents.[16]
-
Materials Science: Bismaleimides, which contain two maleimide groups, are used as crosslinkers to create high-performance thermoset polymers with excellent thermal stability.[16]
Safety and Handling
N-substituted maleimides must be handled with caution, as they are potent alkylating agents. Based on data for the closely related N-Ethylmaleimide, the following precautions are critical.
-
Hazards: N-Ethylmaleimide is classified as toxic if swallowed, inhaled, or absorbed through the skin.[8][22] It causes severe skin and eye burns and may cause an allergic skin reaction (sensitization).[8][22][23]
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[23] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[22] Refrigeration is recommended to ensure long-term stability and prevent hydrolysis or polymerization.[2][22]
Conclusion
1-Hexylpyrrole-2,5-dione is a powerful chemical tool whose properties are defined by the interplay between its reactive maleimide core and its lipophilic hexyl substituent. Its capacity for highly specific and irreversible covalent modification of sulfhydryl groups under controlled pH conditions has made it indispensable in protein chemistry, enzyme analysis, and the development of sophisticated biotherapeutics. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to harness its full potential for precise molecular design and application.
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